molecular formula C16H12F2N4O B278819 N-(2,4-difluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

N-(2,4-difluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B278819
M. Wt: 314.29 g/mol
InChI Key: KFPRCKZHZNUDDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide, also known as DFTZ, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. DFTZ belongs to the class of triazole derivatives, which have been widely studied for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, N-(2,4-difluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide induces apoptosis by activating caspases and inhibiting anti-apoptotic proteins. N-(2,4-difluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide also inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. In inflammation, N-(2,4-difluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide inhibits the production of inflammatory cytokines such as TNF-α and IL-6 by suppressing the NF-κB signaling pathway. N-(2,4-difluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell walls and membranes.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to have various biochemical and physiological effects in different systems. In cancer cells, N-(2,4-difluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide induces cell cycle arrest and apoptosis, leading to the inhibition of cell proliferation. In inflammation, N-(2,4-difluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide reduces the production of inflammatory cytokines and chemokines, leading to a decrease in inflammation. N-(2,4-difluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell walls and membranes. However, the exact mechanisms of these effects are still under investigation.

Advantages and Limitations for Lab Experiments

N-(2,4-difluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has several advantages for lab experiments, including its high yield and purity, low toxicity, and diverse biological activities. However, there are also some limitations, such as the lack of understanding of its mechanism of action and potential side effects. Further studies are needed to fully elucidate the pharmacological properties of N-(2,4-difluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide.

Future Directions

There are several future directions for the research of N-(2,4-difluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide. One potential area of study is the development of N-(2,4-difluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide analogs with improved pharmacological properties, such as higher potency and selectivity. Another area of interest is the investigation of N-(2,4-difluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide in combination with other therapeutic agents for the treatment of cancer and other diseases. Additionally, further studies are needed to understand the exact mechanisms of action of N-(2,4-difluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide and its potential side effects. Overall, N-(2,4-difluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has great potential as a therapeutic agent, and further research is needed to fully explore its pharmacological properties.

Synthesis Methods

The synthesis of N-(2,4-difluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves the reaction of 2,4-difluoroaniline with 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting compound is then purified using column chromatography to obtain N-(2,4-difluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide in high yield and purity.

Scientific Research Applications

N-(2,4-difluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been studied extensively for its potential as a therapeutic agent in various diseases such as cancer, inflammation, and microbial infections. In cancer research, N-(2,4-difluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Inflammation is a key factor in many diseases, and N-(2,4-difluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been found to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines. N-(2,4-difluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has also been studied for its antimicrobial activity against various pathogenic bacteria and fungi.

properties

Molecular Formula

C16H12F2N4O

Molecular Weight

314.29 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-5-methyl-1-phenyltriazole-4-carboxamide

InChI

InChI=1S/C16H12F2N4O/c1-10-15(20-21-22(10)12-5-3-2-4-6-12)16(23)19-14-8-7-11(17)9-13(14)18/h2-9H,1H3,(H,19,23)

InChI Key

KFPRCKZHZNUDDD-UHFFFAOYSA-N

SMILES

CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)F)F

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)F)F

Origin of Product

United States

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